molecular formula C17H15Cl2NO3 B4263174 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4263174
M. Wt: 352.2 g/mol
InChI Key: FLFQAKHBWWKDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as DDQ, is a chemical compound that has attracted significant attention in the scientific community due to its unique properties and potential applications. DDQ is a quinolinone derivative that has been extensively studied for its ability to act as an oxidizing agent and its potential as a synthetic reagent.

Mechanism of Action

4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone acts as an oxidizing agent by accepting electrons from a substrate and transferring them to a co-oxidant, such as oxygen or water. The oxidation of a substrate by 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone involves a series of radical intermediates and can proceed through a variety of pathways, depending on the nature of the substrate and reaction conditions.
Biochemical and Physiological Effects:
4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have a range of biochemical and physiological effects in vitro and in vivo. 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been reported to induce oxidative stress and apoptosis in cancer cells, and to inhibit the growth of tumor cells in animal models. 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone as a reagent in organic synthesis include its high reactivity, selectivity, and versatility. 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone can be used to oxidize a wide range of functional groups, and it can be used in both aqueous and organic solvents. However, the use of 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments has some limitations, including its toxicity and potential for explosive decomposition under certain conditions. Careful handling and disposal of 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone are necessary to ensure safety in the laboratory.

Future Directions

There are many potential future directions for research on 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is the development of new synthetic methods and applications for 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in organic synthesis. Another area of interest is the investigation of the biochemical and physiological effects of 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in different disease models, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the development of new derivatives and analogs of 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
In conclusion, 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a chemical compound with unique properties and potential applications in organic synthesis and biomedical research. The synthesis of 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a complex process that requires careful control of reaction conditions and purification steps. 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone acts as an oxidizing agent and has a range of biochemical and physiological effects in vitro and in vivo. The use of 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments has some limitations, but there are many potential future directions for research on 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone.

Scientific Research Applications

4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential applications in organic synthesis. 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a powerful oxidizing agent that can be used to convert alcohols to aldehydes and ketones, and to oxidize a variety of functional groups, including sulfides, amines, and ethers. 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been used as a reagent in the synthesis of natural products, pharmaceuticals, and other organic compounds.

properties

IUPAC Name

4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c1-22-9-6-13-17(14(7-9)23-2)10(8-15(21)20-13)16-11(18)4-3-5-12(16)19/h3-7,10H,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFQAKHBWWKDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(CC(=O)N2)C3=C(C=CC=C3Cl)Cl)C(=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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